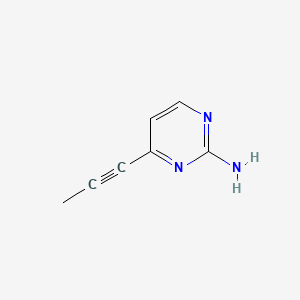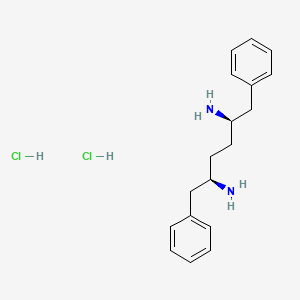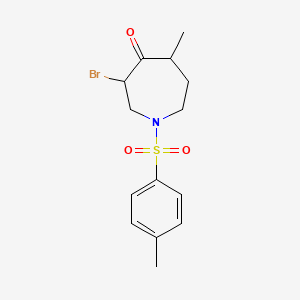
Acide 7-chloro-6-fluoro-2-méthylquinoléine-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Applications De Recherche Scientifique
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of halogen atoms . One common method includes the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, resulting in various fluorinated quinoline derivatives . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemistry practices, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency and yield of the synthesis but also reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoline ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and ionic liquids . Reaction conditions often involve mild temperatures and the use of environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and chemical properties .
Mécanisme D'action
The mechanism of action of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death . This mechanism is similar to that of other quinoline-based antibiotics, such as ciprofloxacin . The compound’s molecular targets include various enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action.
Mefloquine: An antimalarial drug that shares the quinoline scaffold.
Chloroquine: Another antimalarial agent with a quinoline structure.
Uniqueness
7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability compared to other quinoline derivatives . The presence of both chlorine and fluorine atoms in the structure contributes to its potent antimicrobial and antimalarial properties .
Propriétés
IUPAC Name |
7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-5-2-7(11(15)16)6-3-9(13)8(12)4-10(6)14-5/h2-4H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDVUHAORJIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724929 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-73-0 |
Source


|
| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)












